Valproic Acid-d15 Beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one is a heterocyclic compound that contains a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one involves several steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethanol, hydrazine hydrate, and 2-chloropyrazine.
Step 1: Ethanol and hydrazine hydrate are mixed, and 2-chloropyrazine is added dropwise. The pH is regulated to 6, and impurities are removed to obtain an intermediate product.
Step 2: Chlorobenzene and trifluoroacetic anhydride are added to the intermediate under stirring. Methanesulfonic acid is added, and the mixture is refluxed and distilled to remove trifluoroacetic acid. The pH is adjusted to 12, and organic phases are separated to obtain another intermediate.
Step 3: Palladium/carbon and an ethanol solution of the intermediate are added under nitrogen protection in a high-pressure kettle. After the reaction, the mixture is filtered, washed, and concentrated.
Industrial Production Methods
The described synthetic route is favorable for industrial production due to the availability of starting materials, simplicity of the synthesis route, and minimal byproduct formation .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the treatment of diabetes and other metabolic disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism.
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: A DPP-4 inhibitor with a similar structure and mechanism of action.
Vildagliptin: Another DPP-4 inhibitor used in the treatment of diabetes.
Saxagliptin: A compound with a similar triazolopyrazine structure and antidiabetic properties.
Uniqueness
3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one is unique due to its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various pharmaceutical agents and other complex organic molecules .
Biological Activity
Valproic Acid-d15 Beta-D-Glucuronide (VPA-d15-G) is a stable isotope-labeled metabolite of valproic acid (VPA), a widely used anticonvulsant and mood-stabilizing drug. This compound is particularly relevant in pharmacokinetic studies due to its role in the metabolic pathways of VPA and its implications in drug interactions and therapeutic efficacy.
- Molecular Formula : C14H9D15O8
- Molecular Weight : 335.43 g/mol
- Purity : >95% (HPLC)
Metabolism and Formation
Valproic acid undergoes extensive metabolism, primarily through glucuronidation, which results in the formation of various metabolites, including VPA-d15-G. The glucuronidation process is catalyzed by UDP-glucuronosyltransferases (UGTs), with specific isoforms such as UGT1A4, UGT1A8, and UGT1A10 identified as significant contributors to this metabolic pathway .
Table 1: Enzymatic Activity in VPA Glucuronidation
Enzyme | Activity Level | Notes |
---|---|---|
UGT1A4 | Moderate | Catalyzes VPA glucuronidation |
UGT1A8 | Moderate | Involved in the formation of VPA-G |
UGT1A10 | Low | Contributes to minor pathways |
UGT2B7 | High | Highest intrinsic clearance |
UGT1A1 | None | No activity observed |
Biological Activity
The biological activity of VPA-d15-G is primarily linked to its role as a metabolite affecting the pharmacodynamics of valproic acid. Studies have shown that the levels of VPA-d15-G can influence the efficacy and safety profile of VPA therapy. For instance, the formation of acyl glucuronides, including VPA-d15-G, has been associated with altered plasma concentrations of VPA when co-administered with certain antibiotics like carbapenems .
Case Studies
-
Interaction with Carbapenems :
A study demonstrated that carbapenem antibiotics inhibit the hydrolysis of VPA-d15-G, leading to decreased plasma levels of valproic acid. This interaction was attributed to the inhibition of valproic acid glucuronide hydrolase (APEH), which plays a critical role in metabolizing VPA and its glucuronides . -
Age-related Variations :
Research indicated that glucuronidation rates for valproic acid do not significantly differ between younger and elderly populations, suggesting a stable metabolic pathway for VPA-d15-G across different age groups . This finding is crucial for understanding dosing regimens in diverse patient populations.
Pharmacokinetics
The pharmacokinetic profile of VPA-d15-G reveals that it constitutes a significant portion of the urinary metabolites of valproic acid, accounting for 30-50% of the administered dose . The kinetics are influenced by various factors including age, liver function, and concurrent medications.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life | 9-16 hours |
Peak Plasma Concentration | 40-100 µg/mL |
Volume of Distribution | 0.2-0.5 L/kg |
Clearance | 0.5-0.7 L/h/kg |
Properties
Molecular Formula |
C14H24O8 |
---|---|
Molecular Weight |
335.43 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,3,4,4,5,5,5-octadeuterio-2-(1,1,2,2,3,3,3-heptadeuteriopropyl)pentanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14-/m0/s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D |
InChI Key |
XXKSYIHWRBBHIC-GTDUSIOASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.